Acide 2-(3-aminopipéridin-1-yl)pyrimidine-5-carboxylique

Vue d'ensemble

Description

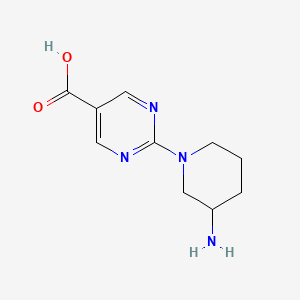

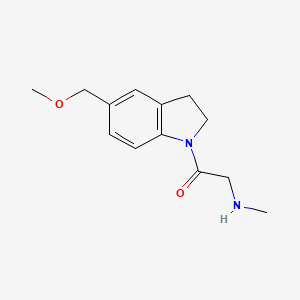

“2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid” is a chemical compound that is a part of the pyrimidine family . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Another synthesis method involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .Applications De Recherche Scientifique

Chimie médicinale : Inhibiteurs de la DPP-4

Les dérivés de l’acide 2-(3-aminopipéridin-1-yl)pyrimidine-5-carboxylique sont étudiés pour leur potentiel en tant qu’inhibiteurs de la DPP-4 . Les inhibiteurs de la DPP-4 jouent un rôle crucial dans la gestion du diabète de type 2 en prolongeant l’action des hormones incretines, qui augmentent la libération d’insuline. Ces composés sont précieux pour leur potentiel thérapeutique dans la réduction des taux de glucose sanguin sans provoquer d’effets secondaires importants.

Pharmacologie : Agents anti-inflammatoires

En pharmacologie, les dérivés de la pyrimidine, y compris ceux liés à l’this compound, sont étudiés pour leurs propriétés anti-inflammatoires . Ils agissent en inhibant des médiateurs inflammatoires clés comme la prostaglandine E2 et le facteur de nécrose tumorale alpha, offrant des traitements potentiels pour les affections caractérisées par une inflammation.

Biochimie : Inhibition enzymatique

Ce composé fait partie de la recherche biochimique axée sur l’inhibition enzymatique. Il est utilisé pour étudier l’inhibition d’enzymes telles que les tyrosine kinases et les kinases dépendantes des cyclines, qui sont impliquées dans la régulation du cycle cellulaire et la prolifération cancéreuse . Les inhibiteurs basés sur cette structure pourraient conduire à de nouvelles thérapies contre le cancer.

Recherche chimique : Synthèse d’hétérocycles

La recherche chimique utilise ce composé dans la synthèse d’hétérocycles complexes . Ces hétérocycles sont des structures fondamentales dans de nombreux produits pharmaceutiques et sont essentiels pour développer de nouveaux médicaments aux effets thérapeutiques variés.

Procédés industriels : Intermédiaire pour la synthèse de médicaments

L’this compound sert d’intermédiaire dans la synthèse de divers médicaments . Son rôle dans la chaîne de production des produits pharmaceutiques est essentiel en raison de sa polyvalence et de sa réactivité, qui permettent la création d’une large gamme de composés médicinaux.

Mécanisme D'action

Target of Action

It’s worth noting that pyrimidine derivatives have been found to exhibit a wide range of biological activities . They are known to interact with various targets, including enzymes and receptors, which play crucial roles in numerous biological processes .

Mode of Action

It’s known that pyrimidine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions and resulting changes would depend on the structure of the compound and the nature of its target.

Biochemical Pathways

Given the broad biological activity of pyrimidine derivatives, it’s likely that multiple pathways could be affected . These could include pathways related to cell proliferation, inflammation, and other physiological processes .

Result of Action

Given the broad biological activity of pyrimidine derivatives, the compound could potentially have various effects at the molecular and cellular level . These could include modulation of enzyme activity, alteration of receptor function, and changes in cell signaling pathways .

Analyse Biochimique

Biochemical Properties

2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. The interaction between 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid and these kinases can lead to the modulation of signaling pathways that are critical for cellular processes . Additionally, this compound may bind to specific receptors on the cell surface, altering their conformation and activity .

Cellular Effects

The effects of 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Furthermore, 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby influencing their activity and downstream effects . For instance, the binding of 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid to a kinase may inhibit its activity, leading to a decrease in the phosphorylation of target proteins . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid has been associated with sustained changes in cellular function, such as prolonged inhibition of certain signaling pathways . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm .

Metabolic Pathways

2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function . For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the overall activity and efficacy of 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid in biological systems .

Transport and Distribution

The transport and distribution of 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles . The distribution of 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid within tissues can also affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be found in the cytoplasm, where it can modulate signaling pathways and metabolic processes .

Propriétés

IUPAC Name |

2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c11-8-2-1-3-14(6-8)10-12-4-7(5-13-10)9(15)16/h4-5,8H,1-3,6,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSCOVYTMSAQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478488.png)

![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478490.png)

![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478502.png)

![3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478503.png)

![(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478504.png)